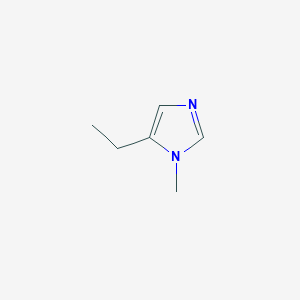

5-Ethyl-1-methyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

5-ethyl-1-methylimidazole |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-7-5-8(6)2/h4-5H,3H2,1-2H3 |

InChI Key |

NNUKGGJBMPLKIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CN1C |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Imidazole (B134444) Synthesis

The synthesis of the imidazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this crucial scaffold. Mechanistic studies have been pivotal in optimizing these syntheses and expanding their scope.

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to highly substituted imidazoles in a single step. Several mechanistic routes have been proposed depending on the specific MCR and catalyst employed.

One of the earliest and most well-known methods is the Radziszewski synthesis. An optimized four-component microwave-assisted protocol has been used to generate libraries of imidazoles. nih.gov Mechanistic proposals for this reaction suggest that the process involves the initial condensation of the aldehyde, dione, and ammonia (B1221849) (from ammonium (B1175870) acetate) to form a diimine intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic imidazole ring. The use of unsymmetrical diketones in these reactions can lead to the formation of regioisomers, with the selectivity influenced by the nature of the amine and aldehyde used. nih.gov

Another prominent MCR is the palladium-catalyzed one-step synthesis of imidazoles from two distinct imines and an acid chloride. nih.gov A plausible mechanism for this transformation involves the selective coordination and reaction of the different components on the palladium center, ensuring perfect regiocontrol in the final product. nih.gov Benzoic acid has also been shown to catalyze a metal-free MCR of vinyl azides, aromatic aldehydes, and aromatic amines to furnish 1,2,5-trisubstituted imidazoles. organic-chemistry.org

More recently, a three-component synthesis using an azirine, an amine, and an aldehyde has been described. researchgate.net The proposed mechanism is notable in that the amine acts not only as a reactant but also as a nucleophilic promoter, facilitating the ring-opening of the strained azirine to initiate the cascade. researchgate.net The catalytic systems used in these MCRs are crucial for their success and selectivity. Studies have investigated a range of catalysts, from fluoroboric acid-derived systems (HBF₄–SiO₂, LiBF₄, Zn(BF₄)₂) to various metal salts, highlighting the catalyst's role in controlling the competitive formation of tri- and tetrasubstituted imidazoles. rsc.org

Table 1: Overview of Selected Multicomponent Imidazole Syntheses

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Mechanistic Highlights |

|---|---|---|---|

| Radziszewski Reaction | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate (B1210297) | Microwave irradiation | Formation of a diimine intermediate followed by cyclization and oxidation. nih.gov |

| Palladium-Catalyzed Coupling | Imines, Acid Chlorides | Palladium catalyst | Selective incorporation of different imines with perfect regiocontrol. nih.gov |

| Azirine-Based MCR | Azirine, Amine, Aldehyde | Catalyst-free or with iPrOH | Amine acts as both reactant and nucleophilic promoter for azirine ring-opening. researchgate.net |

N-Heterocyclic carbenes (NHCs), particularly those derived from imidazole (imidazol-2-ylidenes), are potent organocatalysts and key intermediates in several imidazole synthesis pathways.

One proposed mechanism involves an NHC-catalyzed cascade reaction. researchgate.net The sequence begins with an NHC-catalyzed benzoin (B196080) condensation of an aldehyde to form a benzoin, which is then oxidized in situ to benzil (B1666583). The benzil subsequently reacts with another equivalent of aldehyde and an ammonia source (like ammonium acetate) in a classical Debus-Radziszewski type reaction to form the final tri- or tetrasubstituted imidazole. The NHC is crucial for the initial C-C bond formation. researchgate.net

In transition-metal-catalyzed syntheses, carbene intermediates are often formed on the metal center. Gold-catalyzed reactions, for instance, can proceed through the formation of a highly electrophilic α-imino gold carbene intermediate. organic-chemistry.org This intermediate is generated from the reaction of ynamides or other suitable precursors with the gold catalyst and subsequently undergoes cyclization with a nucleophile to construct the imidazole ring. organic-chemistry.org Similarly, acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles can lead to the in situ formation of a carbene intermediate, which then undergoes insertion and cyclization to yield the imidazole product without the need for a metal catalyst. nih.gov

Table 2: Reactions Involving Carbene Intermediates in Imidazole Synthesis

| Reaction Type | Carbene Source | Role of Carbene | Catalyst/Conditions |

|---|---|---|---|

| NHC-Catalyzed Cascade | Aldehyde + NHC Precursor | Catalyzes benzoin condensation to form a key diketone intermediate. researchgate.net | Imidazolium (B1220033) or Benzimidazolium Salt + Base |

| Gold-Catalyzed Cycloaddition | Ynamides | Forms an α-imino gold carbene intermediate that undergoes cyclization. organic-chemistry.org | Gold(I) Catalyst |

Radical-based transformations, often initiated by light, provide alternative and powerful routes for synthesizing and functionalizing imidazoles. These methods can proceed under mild conditions and offer unique reactivity.

A visible-light-mediated, metal-free approach utilizes an organic dye to catalyze a dehydrogenative N-insertion. organic-chemistry.org This reaction proceeds via a photoinduced iminyl radical, which acts as a key intermediate for the nitrogen insertion step, leading to highly substituted imidazoles. This sustainable method avoids the need for metal catalysts and harsh oxidants. organic-chemistry.org

Photochemical reactions can also be used for intramolecular cyclizations to form fused imidazole systems. Studies have shown that photochemical intramolecular homolytic aromatic substitution (HAS) involving an imidazol-2-yl radical is a highly effective method for creating annulated imidazoles, such as 5,6-dihydroimidazo[2,1-a]isoquinolines. researchgate.net These photochemical cyclizations were found to be superior in yield compared to equivalent reactions mediated by traditional radical initiators like tributyltin hydride (Bu₃SnH). The electrophilic nature of the intermediate σ-imidazol-2-yl radical was confirmed by the decreased yield when deactivating substituents were present on the aryl ring. researchgate.net

More complex radical pathways have also been explored. The reactivity of iminyl radicals generated from vinyl azides can be controlled by the substrate to diverge into different pathways, leading to various N-heterocycles. acs.org Furthermore, photoinduced copper(I)-catalyzed reactions have been developed for the azidoarylation of alkenes, which proceeds through the generation of a homobenzyl radical that completes the catalytic cycle. acs.org

Mechanistic Studies of 5-Ethyl-1-methyl-1H-imidazole in Catalytic Processes

While specific mechanistic studies focusing solely on this compound are not extensively documented, its behavior can be understood by examining the well-established roles of substituted imidazoles in catalysis. The electronic and steric properties conferred by the 1-methyl and 5-ethyl groups modulate the fundamental reactivity of the imidazole core.

The catalytic activity of many imidazole derivatives stems from the nucleophilic character of the unsubstituted sp²-hybridized nitrogen atom (N-3). youtube.comyoutube.com This nitrogen possesses a lone pair of electrons that can readily attack electrophilic centers, initiating a variety of chemical transformations. In this compound, the N-3 atom retains this nucleophilicity.

A classic example of this mechanism is the imidazole-catalyzed hydrolysis of esters. The reaction is initiated by the nucleophilic attack of the imidazole's N-3 atom on the electrophilic carbonyl carbon of the ester. youtube.comacs.org This forms a transient N-acylimidazolium intermediate. This intermediate is significantly more reactive towards hydrolysis than the original ester. A subsequent attack by a water molecule on the carbonyl carbon of the activated intermediate leads to the collapse of the tetrahedral intermediate, releasing the carboxylic acid product and regenerating the imidazole catalyst. youtube.com This process of forming a highly reactive intermediate is a common activation mechanism employed by nucleophilic catalysts. The kinetics and mechanism of such nucleophilic substitution reactions involving imidazole have been a subject of detailed study. sigmaaldrich.com

The nitrogen atoms in the imidazole ring enable it to function as an effective ligand for a wide range of transition metals. researchgate.netnih.gov As a ligand, this compound can coordinate to a metal center, typically through its N-3 atom, acting as a strong σ-donor. researchgate.net This coordination modifies the electronic properties and steric environment of the metal, thereby mediating its catalytic activity and influencing the outcome of the reaction.

Imidazole ligands are integral to many catalytic cycles. For example, in nickel-catalyzed C-H arylation and alkenylation reactions, phosphine (B1218219) ligands are often used, but the imidazole substrate itself coordinates to the nickel center during the catalytic cycle. nih.gov This interaction is crucial for the C-H activation step. The substituents on the imidazole ring, such as the ethyl and methyl groups in this compound, would influence the stability and reactivity of the metal-ligand complex.

Furthermore, imidazole derivatives are widely used as building blocks for more complex ligand systems, including N-heterocyclic carbenes (NHCs) and metal-organic frameworks (MOFs). researchgate.netkeimzelle-magdeburg.deacs.org Imidazole-type ligands are used to synthesize highly active M-N-C (metal-nitrogen-carbon) catalysts, where the imidazole helps to create a specific coordination environment around a metal atom (e.g., iron or cobalt) embedded in a carbon matrix. keimzelle-magdeburg.de These materials are effective catalysts for reactions such as the oxygen reduction reaction in fuel cells. keimzelle-magdeburg.de The protonation or alkylation of an imidazole to form an imidazolium salt, a precursor to an NHC ligand, leads to a significant redistribution of electronic and geometric properties within the ring, enhancing its aromaticity and altering its coordination properties. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Imidazole (B134444) Structure Confirmation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including alkyl-substituted imidazoles. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), precise information about the chemical environment and connectivity of atoms within the molecule can be obtained.

Proton (¹H) NMR Spectral Analysis of Alkyl-Substituted Imidazoles

The ¹H NMR spectrum of an alkyl-substituted imidazole provides key insights into the placement and nature of its substituents. For instance, in N-methylimidazole, the protons on the imidazole ring and the methyl group exhibit distinct chemical shifts. ipb.pt The chemical shifts of ring protons in imidazole derivatives are influenced by the electronic effects of the substituents and the solvent. ipb.ptrsc.org

In the case of 1,4-dimethylimidazole (B1345669) and 1,5-dimethylimidazole, the difference in chemical shifts between the C4 and C5 protons is a reliable indicator of the substitution pattern. researchgate.net This principle can be extended to 5-Ethyl-1-methyl-1H-imidazole, where the ethyl and methyl groups will influence the electronic environment of the imidazole ring protons. The ¹H NMR spectrum of a similar compound, 1-(4-Bromobenzyl)-2-ethyl-1H-benzo[d]imidazole, shows characteristic signals for the ethyl group, including a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. diva-portal.org The protons of the N-methyl group in N-methylimidazole derivatives typically appear as a singlet in the ¹H NMR spectrum. researchgate.net

Carbon-13 (¹³C) NMR Spectral Analysis of Alkyl-Substituted Imidazoles

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. In imidazole and its derivatives, the chemical shifts of the carbon atoms are sensitive to substitution. researchgate.net For N-substituted imidazoles, the tautomeric equilibrium that can average the signals of C4 and C5 in unsubstituted imidazole is "frozen," allowing for their differentiation. researchgate.net

The ¹³C NMR spectra of various alkyl-substituted imidazoles and benzimidazoles have been extensively studied. researchgate.netacs.org For example, the ¹³C NMR spectrum of ethyl 5-methyl-1H-imidazole-4-carboxylate shows distinct signals for the ethyl group carbons, the methyl group carbon, and the imidazole ring carbons. chemicalbook.com Similarly, the ¹³C NMR spectrum of 1-ethyl-3-methylimidazolium (B1214524) bis(pentafluoroethyl)phosphinate has been reported. researchgate.net The chemical shift difference between C4 and C5 is a key diagnostic tool for identifying the tautomeric state and substitution pattern in imidazoles. researchgate.net

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the two imidazole ring carbons (C2, C4, and C5), the N-methyl carbon, and the two carbons of the ethyl group. The precise chemical shifts would be influenced by the electronic effects of the alkyl substituents.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Alkyl-Substituted Imidazoles and Related Compounds

| Compound | C2 | C4 | C5 | Other Carbons | Reference |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | - | - | - | 161.57, 142.81, 141.37, 110.73, 110.62, 61.04, 36.65, 14.42 | chemicalbook.comumich.edu |

| 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole | 155.3 | - | - | 142.9, 135.3, 135.2, 132.3, 127.9, 122.6, 122.3, 121.9, 119.6, 109.4, 46.5, 29.7, 21.2, 14.2 | |

| 1-(4-Bromobenzyl)-2-isopropyl-1H-benzo[d]imidazole | 159.8 | - | - | 142.3, 136.9, 135.1, 131.7, 128.5, 121.8, 121.5, 120.5, 118.7, 110.2, 45.2, 25.7, 21.8 |

Vibrational Spectroscopy Applications in Imidazole Research

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are invaluable for identifying functional groups and providing a "fingerprint" for a specific compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is widely used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In substituted imidazoles, characteristic stretching and bending vibrations can be observed.

The FT-IR spectra of imidazole derivatives typically show C-H stretching vibrations for the aromatic ring and any alkyl substituents. acs.orgnih.gov For example, the FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole has been recorded and analyzed. researchgate.net The N-H stretching of imidazole can be observed around 3407 cm⁻¹. researchgate.net The FT-IR spectrum of 1-methyl-1H-imidazole shows characteristic bands for the imidazole ring and the methyl group. nist.gov The spectrum of 3-ethyl-1-methyl-1H-imidazol-3-ium salts also provides insights into the vibrational modes of the substituted imidazolium (B1220033) cation. researchgate.net The C=N and C=C stretching vibrations in the imidazole ring are typically observed in the 1600-1450 cm⁻¹ region. researchgate.net

For this compound, the FT-IR spectrum would be expected to display C-H stretching vibrations for the imidazole ring, the N-methyl group, and the ethyl group. Additionally, characteristic ring stretching and bending vibrations would be present in the fingerprint region, confirming the imidazole core structure.

Table 2: Characteristic FT-IR Absorption Bands for Imidazole and its Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | References |

| N-H | Stretching | ~3400 | researchgate.netnist.gov |

| Aromatic C-H | Stretching | ~3100 | researchgate.netacs.org |

| Aliphatic C-H | Stretching | 2850-3000 | acs.orgacs.org |

| C=N | Stretching | ~1600-1680 | acs.orgresearchgate.netacs.org |

| C=C | Stretching | ~1450-1600 | acs.orgresearchgate.net |

Raman Spectroscopy in Imidazole Structural Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It has been effectively used to study the structure of imidazole and its derivatives. acs.orgresearchgate.net

The Raman spectra of imidazole show characteristic bands for ring breathing modes and C-H and N-H stretching vibrations. researchgate.netrsc.org Surface-enhanced Raman spectroscopy (SERS) has been employed to study imidazole derivatives on metal surfaces, providing enhanced signals and detailed structural information. tandfonline.comnih.gov Computational studies have also been used to predict and interpret the Raman spectra of imidazole derivatives. researchgate.net The Raman spectrum of solid N-(2-(1H-imidazol-4-yl)ethyl)-6-mercaptohexanamide (IMHA) has been analyzed at different temperatures, revealing shifts in band positions related to structural changes. nih.gov

The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of the substituted imidazole ring and the alkyl groups, providing a unique spectral fingerprint.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectra of imidazole and its derivatives have been studied to understand their fragmentation pathways under electron impact. publish.csiro.auresearchgate.net The fragmentation of N-methylimidazole has been investigated, showing characteristic losses of small molecules and radicals. publish.csiro.aunih.gov The mass spectrum of ethyl 5-methyl-1H-imidazole-4-carboxylate shows a molecular ion peak and various fragment ions. chemicalbook.com

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl and methyl groups, as well as cleavage of the imidazole ring, providing valuable structural information. The fragmentation of alkanes often results in clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Table 3: Common Fragment Ions in the Mass Spectra of Imidazole Derivatives

| Compound | Molecular Ion (M+) | Key Fragment Ions | References |

| Imidazole | 68 | 41, 40, 28 | publish.csiro.aunist.gov |

| 1-Methylimidazole (B24206) | 82 | 81, 55, 54, 42 | publish.csiro.auresearchgate.net |

| 2-Methylimidazole | 82 | 81, 55, 54, 42 | researchgate.net |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | 179 | 151, 134, 107, 80, 52 | umich.educhemicalbook.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

Although a crystal structure for this compound has not been reported, data from analogous substituted imidazoles offer valuable insights into the structural features that could be anticipated. For instance, the crystal structures of several related imidazole compounds have been determined, revealing key details about their molecular geometry and packing in the crystalline lattice.

One such example is Ethyl 1-methylimidazole-2-carboxylate , a compound sharing the 1-methylimidazole core. The crystallographic analysis of this molecule shows it to be nearly planar, with the carboxyethyl group twisted only slightly relative to the imidazole ring. researchgate.net The carbonyl unit of the ester is oriented anti to the N-methyl group of the imidazole. researchgate.net Molecules are observed to stack along the crystallographic a-axis. researchgate.net

Another relevant structure is that of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole . In this molecule, the planes of the benzene (B151609) and imidazole rings are nearly coplanar. researchgate.net The crystal packing is stabilized by weak C—H⋯N and C—H⋯O hydrogen bonds, which form layers, and these layers are further connected into a three-dimensional network by weak C—H⋯π interactions. researchgate.net

The crystallographic data for 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide , a salt of an isomer, shows that the cation and anion are linked by N—H⋯Br hydrogen bonds, forming chains that propagate through the crystal lattice. iucr.org

The table below summarizes key crystallographic parameters for these representative imidazole derivatives, illustrating the type of data obtained from X-ray diffraction studies.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Ethyl 1-methylimidazole-2-carboxylate | Monoclinic | P21/c | a = 7.1523(7) Å, b = 15.2244(18) Å, c = 7.4204(9) Å, β = 112.797(2)° | researchgate.net |

| 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole | Monoclinic | P21/c | a = 11.1711(10) Å, b = 13.9984(13) Å, c = 7.7711(7) Å, β = 98.679(2)° | researchgate.net |

| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | Triclinic | Pī | a = 8.1368(3) Å, b = 12.1623(5) Å, c = 12.5516(5) Å, α = 96.002(1)°, β = 100.323(1)°, γ = 101.446(1)° | nih.gov |

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the elemental composition of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretically calculated percentages based on the compound's molecular formula. This comparison is a critical checkpoint for confirming the compound's purity and empirical formula.

For the target compound, This compound , the molecular formula is C₆H₁₀N₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

While experimental CHN analysis data for this compound is not available in the reviewed literature, data for related simple imidazoles such as imidazole, 2-methylimidazole, and 2-ethylimidazole (B144533) have been reported and show good agreement between theoretical and experimental values, confirming their high purity. researchgate.net

The table below presents the theoretical CHN values for this compound alongside the theoretical and experimental data for related imidazole compounds. This comparative data underscores the utility and precision of elemental analysis in synthetic chemistry.

| Compound | Molecular Formula | Analysis Type | % Carbon | % Hydrogen | % Nitrogen | Reference |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₀N₂ | Theoretical | 65.42 | 9.15 | 25.43 | |

| Experimental | Not Available | Not Available | Not Available | |||

| 2-Ethylimidazole | C₅H₈N₂ | Theoretical | 62.47 | 8.39 | 29.14 | researchgate.net |

| Experimental | 62.48 | 8.41 | 29.11 | researchgate.net | ||

| 2-Methylimidazole | C₄H₆N₂ | Theoretical | 58.51 | 7.37 | 34.12 | researchgate.net |

| Experimental | 58.48 | 7.40 | 34.11 | researchgate.net | ||

| Imidazole | C₃H₄N₂ | Theoretical | 52.93 | 5.92 | 41.15 | researchgate.net |

| Experimental | 52.93 | 5.94 | 41.13 | researchgate.net |

Computational Chemistry and Theoretical Studies of 5 Ethyl 1 Methyl 1h Imidazole Systems

Density Functional Theory (DFT) Applications in Imidazole (B134444) Chemistry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency. bohrium.com It is particularly effective for studying imidazole derivatives, providing detailed information on their structural and electronic characteristics. nih.govtandfonline.comnih.gov The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular and robust choice for these types of calculations. bohrium.comsemanticscholar.org

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 5-Ethyl-1-methyl-1H-imidazole, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Ring Note: This table provides typical bond lengths and angles for a substituted imidazole ring, as determined by DFT calculations. Actual values for this compound would require specific calculation.

| Parameter | Typical Value (Å or °) |

| N1-C2 Bond Length | 1.37 Å |

| C2-N3 Bond Length | 1.32 Å |

| N3-C4 Bond Length | 1.38 Å |

| C4-C5 Bond Length | 1.36 Å |

| C5-N1 Bond Length | 1.39 Å |

| N1-C2-N3 Angle | 112° |

| C2-N3-C4 Angle | 106° |

| N3-C4-C5 Angle | 110° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acs.orgirjweb.com

Table 2: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives Note: Data extracted from studies on various imidazole derivatives to illustrate typical energy ranges. irjweb.comrsc.orgresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative A | -6.29 | -1.81 | 4.48 |

| Imidazole Derivative B | -6.12 | -2.43 | 3.69 |

| Imidazole Derivative C | -5.92 | -3.75 | 2.17 |

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). semanticscholar.org

Equations for Reactivity Descriptors: semanticscholar.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ)

Furthermore, Fukui functions (f(r)) are used to identify the most reactive sites within a molecule. These functions indicate the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the precise identification of atoms susceptible to nucleophilic attack (where f+(r) is large) or electrophilic attack (where f-(r) is large), providing a detailed map of local reactivity. acs.orgdntb.gov.ua

DFT calculations can be used to determine key thermodynamic properties, such as the heat of formation (ΔHf). One accurate method for this is the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are the same as on the product side. By calculating the enthalpy change for such a reaction involving this compound and other molecules with well-established experimental ΔHf values, the unknown heat of formation for the target molecule can be derived with high accuracy, as systematic errors in the calculations tend to cancel out.

Ab Initio and Semi-Empirical Methods for Imidazole Reactivity Prediction

Beyond DFT, other computational methods are employed to study imidazole systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. nih.gov These methods can provide very accurate results, especially for studying reaction mechanisms and potential energy barriers, such as those involved in the protonation or isomerization of the imidazole ring. nih.gov

Semi-empirical methods (like AM1 and PM3) offer a computationally less expensive alternative. researchgate.netnih.gov These methods use parameters derived from experimental data to simplify calculations, making them significantly faster than DFT or ab initio methods. rsc.org This speed makes them ideal for rapid screening of large numbers of molecules or for performing molecular dynamics simulations to study the behavior of molecules over time. nih.govnih.gov For predicting the reactivity of this compound, semi-empirical methods can provide a good qualitative understanding and are often used in initial computational screenings. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactivity and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netrsc.org The MEP surface is colored based on the electrostatic potential value:

Red regions indicate negative potential, corresponding to areas rich in electrons (like the lone pair on the N3 nitrogen). These are the most likely sites for electrophilic attack. nih.govtandfonline.com

Blue regions indicate positive potential, corresponding to electron-poor areas (like the hydrogen atoms on the ring or substituents). These are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral potential.

For this compound, the MEP map would clearly show the most negative potential located around the sp²-hybridized nitrogen atom (N3), confirming it as the primary site for protonation and hydrogen bonding. nih.govresearchgate.net This analysis is crucial for understanding intermolecular interactions, which are fundamental to the molecule's role in larger chemical and biological systems. researchgate.netresearchgate.netnih.gov

Applications of 5 Ethyl 1 Methyl 1h Imidazole and Imidazole Derivatives in Non Biological Fields

Materials Science and Advanced Functional Materials

Integration into Polymer Science and Composite Materials

Imidazole-based polymers can associate with biological molecules through hydrogen bonding, and their corresponding imidazolium (B1220033) salts can engage in electrostatic interactions, allowing for self-assembly processes. researchgate.net These properties are valuable in the design of functional polymers, ionic liquids, and as essential ligands in coordination chemistry. nih.gov The synthesis of imidazole (B134444) derivatives using polymer-supported techniques is a significant area of research aimed at developing novel materials. nih.gov

Table 1: Examples of Imidazole Derivatives in Polymer Science

| Imidazole Derivative | Application in Polymer Science | Relevant Properties |

| Polybenzimidazole (PBI) | High-performance polymer for fire-retardant materials and high-temperature fuel cell membranes. | Exceptional thermal and chemical stability. |

| Vinylimidazole | Monomer for the production of polymers used as coatings, adhesives, and in hydrogels. | Ability to participate in polymerization and form cross-linked networks. |

| Imidazolium Salts | Used as ionic liquids for dissolving carbohydrates, creating polyelectrolyte brushes, and as precursors to stable carbenes. | Electrostatic aggregation and tunable self-assembly. nih.govresearchgate.net |

High Energy Density Materials Incorporating Imidazole Moieties

The imidazole framework is a promising structural motif for the development of high-energy density materials (HEDMs) due to its nitrogen-rich nature and high heat of formation. researchgate.net While there is no specific public data on 5-Ethyl-1-methyl-1H-imidazole as an energetic material, the field has extensively explored other imidazole derivatives. The introduction of energetic groups, such as nitro groups, onto the imidazole ring is a common strategy for creating new explosives and propellants. researchgate.net

Research has shown that the energetic properties of imidazole-based compounds can be tuned by the number and position of these energetic substituents. researchgate.net For example, new energetic heteroanionic dicationic ionic liquids have been synthesized from 1-methylimidazole (B24206), demonstrating the versatility of the imidazole core in creating energetic materials with desirable properties like high thermal stability. researchgate.net

Table 2: Energetic Properties of Representative Imidazole-Based Compounds

| Compound | Application/Classification | Key Energetic/Stability Property |

| 1,1ʹ-(2-hydroxy-1,3-propandiyl)bis[3-methyl-1H-imidazolium] dinitrate | Energetic Ionic Liquid | High thermal stability. |

| Functionalized 1-ethyl-5-nitriminotetrazoles | Energetic Materials | Can be used as bidentate ligands for energetic coordination complexes. nih.gov |

| C4(MIM)-MSA (Imidazole-methane sulfonic ionic liquids) | Catalytic Alkylation | Excellent desulfurization effect. researchgate.net |

Metal-Organic Frameworks (MOFs) with Imidazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. Imidazole and its derivatives are frequently used as ligands in the synthesis of MOFs due to the coordinating ability of their nitrogen atoms. There are no specific reports on the use of this compound in MOF synthesis. However, related compounds like 1-methylimidazole and other functionalized imidazoles are common building blocks. For example, a patent describes a process for preparing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which involves the use of 4-methyl-1H-imidazole as a reactant in the formation of an intermediate. google.com

The synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives for use as potential inhibitors involves the creation of complex imidazole structures that could, in principle, be adapted for MOF synthesis. nih.gov

Chemical Biology (Non-Pharmacological Aspects)

Chemical Synthesis of Peptides and Proteins via N-Acyl Imidazole Chemistry

N-acyl imidazoles are important reactive intermediates in the chemical synthesis of peptides and proteins. While the direct involvement of this compound in this chemistry is not documented, the fundamental principles apply to a wide range of imidazole derivatives. The solid-phase synthesis of polyamides containing N-methylimidazole and N-methylpyrrole amino acids highlights the importance of imidazole-containing building blocks in creating complex biomimetic structures. caltech.edu

In these synthetic protocols, protected imidazole monomers, such as Boc-Im acid, are used. caltech.edu The acylation of the imidazole amine is a critical step, and optimized conditions are required to achieve high coupling yields. caltech.edu

Table 3: Monomers Used in Solid-Phase Polyamide Synthesis

| Monomer | Role in Synthesis |

| Boc-Py-OBt ester | Building block for pyrrole (B145914) amino acids. caltech.edu |

| Boc-Im acid | Building block for N-methylimidazole amino acids. caltech.edu |

| Boc-β-alanine-Pam resin | Solid support for peptide synthesis. caltech.edu |

Chemical Labeling and Functional Control of Biopolymers (e.g., Proteins, RNAs)

The imidazole moiety is crucial for the chemical labeling and functional control of biopolymers. The side chain of histidine, which contains an imidazole ring, is often targeted for chemical modification in proteins. While there is no specific information on the use of this compound for this purpose, the general principles of imidazole chemistry are relevant.

Imidazole derivatives can act as inhibitors of certain enzymes, such as sirtuins, and this activity can be explored through in-silico and in-vitro functional validation. nih.gov For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) has been studied for its inhibitory effect on nuclear sirtuins. nih.gov The development of imidazole derivatives as potential therapeutic agents often involves understanding their interaction with and modification of biological macromolecules. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-1-methyl-1H-imidazole, and how can purity be ensured?

- Methodology : Multi-component reactions (MCRs) under reflux conditions (e.g., using ethanol or toluene as solvents) are effective for synthesizing substituted imidazoles. For example, describes a one-pot synthesis of ethyl-substituted imidazoles via tandem reactions involving aldehydes, amines, and nitroalkanes. Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) and recrystallization ensures purity. Characterization by NMR (e.g., 1H/13C chemical shifts for ethyl and methyl groups) and mass spectrometry (HRMS for molecular weight confirmation) is critical .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise structural data. highlights the use of SHELX for small-molecule refinement, emphasizing the importance of high-resolution data to resolve positional disorder in substituents like the ethyl group. Synchrotron radiation sources improve data quality for challenging crystals .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store the compound in anhydrous conditions under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. recommends avoiding prolonged exposure to light, as imidazole derivatives are prone to photodegradation. Stability assays (HPLC monitoring over 6–12 months) under varying temperatures and humidity levels can identify optimal storage protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like EGFR () or cytochrome P450 enzymes ( ) can screen for binding affinity. Density Functional Theory (DFT) calculations (e.g., Gaussian 09) analyze electronic properties (HOMO-LUMO gaps) to correlate with reactivity. Pharmacokinetic parameters (ADMET) are modeled using SwissADME or admetSAR to predict bioavailability and toxicity .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies between NMR predictions and observed signals (e.g., unexpected splitting) may arise from tautomerism or steric effects. advises iterative validation: (1) repeat experiments under controlled conditions (dry solvents, degassed systems), (2) compare with literature (e.g., PubChem data in ), and (3) use 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous cases, alternative synthesis routes (e.g., isotopic labeling) can isolate intermediates .

Q. What strategies improve the yield of this compound in catalytic reactions?

- Methodology : Optimize catalyst systems (e.g., Cu(I)-zeolites or Pd/C for cross-coupling) and reaction stoichiometry. demonstrates that substituent positioning (e.g., para vs. meta on aryl groups) influences steric hindrance and yield. Design of Experiments (DoE) tools (e.g., JMP or Minitab) can statistically identify critical variables (temperature, catalyst loading) via response surface methodology .

Q. How does substituent variation impact the electrochemical properties of this compound?

- Methodology : Cyclic voltammetry (CH Instruments) in acetonitrile with a Pt electrode measures oxidation potentials. ’s electrochemical data for benzimidazole analogs shows electron-withdrawing groups (e.g., -CF3) increase oxidation resistance. Correlate results with DFT-calculated Mulliken charges to validate electron distribution models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.